- One-Step Synthesis of 3,4-Disubstituted 2-Oxazolidinones by Base-Catalyzed CO2 Fixation and Aza-Michael Addition, Chemistry - A European Journal, 2019, 25(44), 10284-10289

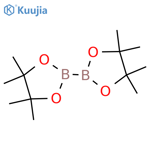

Cas no 944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine)

944401-58-5 structure

Nom du produit:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Numéro CAS:944401-58-5

Le MF:C11H15BF3N3O2

Mégawatts:289.06191277504

MDL:MFCD09952051

CID:841532

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Propriétés chimiques et physiques

Nom et identifiant

-

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

- 2-AMINO-4-TRIFLUOROMETHYLPYRIMIDINE-5-BORONIC ACID PINACOL ESTER

- 2-AMINO-4-TRIFLUOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER

- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]amine

- 2-Amino-4-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester

- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-4-(trifluoromethyl)pyrimidine-2-ylamine

- FEVSQCNVVXXUBK-UHFFFAOYSA-N

- C11H15BF3N3O2

- BCP14924

- EBD842651

- QC

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine (ACI)

-

- MDL: MFCD09952051

- Piscine à noyau: 1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)

- La clé Inchi: FEVSQCNVVXXUBK-UHFFFAOYSA-N

- Sourire: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN=C(N)N=1)(F)F

Propriétés calculées

- Qualité précise: 289.12100

- Masse isotopique unique: 289.1209414 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 8

- Comptage des atomes lourds: 20

- Nombre de liaisons rotatives: 1

- Complexité: 362

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 70.3

- Poids moléculaire: 289.06

Propriétés expérimentales

- Dense: 1.28±0.1 g/cm3 (20 ºC 760 Torr),

- Le PSA: 70.26000

- Le LogP: 1.95800

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Inert atmosphere,2-8°C

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222211-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 100mg |

¥64.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D481054-5g |

5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |

944401-58-5 | 95% | 5g |

$2280 | 2024-05-24 | |

| eNovation Chemicals LLC | D481054-1g |

5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |

944401-58-5 | 95% | 1g |

$790 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111781-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 97% | 250mg |

¥205.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T18880-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 100mg |

¥61.0 | 2023-09-06 | |

| Chemenu | CM129457-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 1g |

$165 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-200mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 200mg |

404.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-50mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 50mg |

128.0CNY | 2021-08-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T847572-25mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 25mg |

¥95.40 | 2022-08-31 | |

| Ambeed | A347155-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 1g |

$77.0 | 2024-08-02 |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 120 °C

Référence

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

Référence

- 2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt

1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt

Référence

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

Référence

- Pi 3-kinase inhibitors and methods of their use, United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C

Référence

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C

Référence

- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C

Référence

- Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water Solvents: Ethyl acetate

1.2 Reagents: Water Solvents: Ethyl acetate

Référence

- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

Référence

- Method of inhibiting hamartoma tumor cells, United States, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt

Référence

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt

Référence

- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Littérature connexe

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

Classification associée

- Solvants et chimiques organiques Composés organiques Alcool/Éther

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Diazines Aminopyrimidines et dérivés

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Diazines Pyrimidines et dérivés de pyrimidine Aminopyrimidines et dérivés

944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine) Produits connexes

- 941959-70-2(N-4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide)

- 87465-75-6(4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile)

- 2034226-06-5(3-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine)

- 2003570-96-3(2-2-amino-1-(1,2-thiazol-5-yl)ethoxyethan-1-ol)

- 2172583-03-6(Tert-butyl 3-(1-hydroxy-3,3,5-trimethylcyclohexyl)-3-(hydroxymethyl)piperidine-1-carboxylate)

- 2036596-75-3(5-(4-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-c]pyridine)

- 1305324-97-3(6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo3,2-bpyridine)

- 1558164-99-0(2-(3-hydroxy-4-methoxyphenyl)propanal)

- 1565539-37-8(5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine)

- 1807156-45-1(Ethyl 2-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Pureté:99%/99%

Quantité:250mg/1g

Prix ($):155.0/342.0